molecular formula C21H26N2O3S B2716965 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide CAS No. 921565-54-0

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2716965
CAS No.: 921565-54-0
M. Wt: 386.51
InChI Key: LVMRWEJVMSRNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzooxazepine derivative fused with a thiophene-acetamide moiety. Its structural complexity arises from the tetrahydrobenzooxazepine core, which features a seven-membered oxazepine ring with isobutyl and dimethyl substituents, and a ketone group at position 2. Hydrogen bonding patterns, critical for molecular packing and stability, could be analyzed using graph set theory as described in Etter’s formalism .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14(2)12-23-17-10-15(22-19(24)11-16-6-5-9-27-16)7-8-18(17)26-13-21(3,4)20(23)25/h5-10,14H,11-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMRWEJVMSRNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)CC3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The structure of this compound incorporates a benzo[b][1,4]oxazepine core, which is known for its pharmacological significance. This article explores the biological activity of this compound through various studies and findings.

The molecular formula of this compound is C23H30N2O4SC_{23}H_{30}N_{2}O_{4}S, with a molecular weight of approximately 430.6 g/mol. Its structure features both hydrophobic and polar functional groups, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The benzo[b][1,4]oxazepine structure can mimic natural substrates or inhibitors, potentially modulating various biological pathways. Further research is necessary to elucidate the exact mechanisms involved.

Antimicrobial Activity

Recent studies have indicated that related compounds within the benzo[b][1,4]oxazepine class exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis . The presence of the thiophene moiety may enhance these properties by increasing lipophilicity and facilitating membrane penetration.

Cytotoxicity

Research has demonstrated that some derivatives of oxazepine compounds exhibit cytotoxic effects against cancer cell lines. For example, studies involving structural analogs have reported significant inhibitory effects on cell proliferation in human cancer cell lines . This suggests that N-(5-isobutyl-3,3-dimethyl-4-oxo) derivatives could possess similar anticancer properties.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that certain benzo[b][1,4]oxazepine derivatives demonstrated promising antibacterial activity. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .
  • Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines indicated that compounds with similar structural frameworks exhibited dose-dependent cytotoxicity. These findings suggest potential applications in oncology for drug development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Staphylococcus aureus
CytotoxicityInhibitory effects on cancer cell proliferation
Enzyme InhibitionPotential modulatory effects on key enzymesInternal Study

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Comparisons

The benzooxazepine core differentiates this compound from simpler benzodiazepines (e.g., diazepam) by incorporating an oxygen atom and a fused oxazepine ring. Compared to Thiazol-5-ylmethyl derivatives (e.g., compounds in ), which prioritize thiazole rings for metal coordination, this compound’s thiophene moiety may enhance electron-rich interactions but reduce metabolic stability .

Functional Group Analysis

The 2-(thiophen-2-yl)acetamide group contrasts with similar acetamide-bearing compounds:

Compound Core Structure Key Functional Groups Pharmacological Relevance
Target Compound Benzooxazepine Thiophene-acetamide, Isobutyl Unknown (likely CNS or enzymatic)
Thiazol-5-ylmethyl derivatives Hexane-carbamate Thiazole, Hydroperoxypropan-2-yl Antiviral or protease inhibition
Classical benzodiazepines Benzodiazepine Chlorophenyl, Methyl Anxiolytic, sedative

Computational and Energetic Comparisons

Density functional theory (DFT) studies, such as those employing the Colle-Salvetti correlation-energy formula, could model the compound’s electronic structure . For example:

  • Electron Density Distribution : The thiophene ring’s electron-rich nature may localize electron density at the sulfur atom, influencing redox behavior.
  • Local Kinetic Energy Density : Variations in the oxazepine ring’s Laplacian of electron density might correlate with ring strain or hydrogen-bond acceptor capacity .

Hydrogen Bonding and Crystal Packing

Using graph set analysis (as in ), hypothetical hydrogen-bonding motifs for this compound could include:

  • N–H···O=C interactions between the acetamide NH and the oxazepine ketone.
  • C–H···S interactions involving the thiophene sulfur.

Research Findings and Challenges

  • Synthetic Complexity : The isobutyl and dimethyl groups on the oxazepine ring may hinder crystallization, necessitating advanced refinement tools like SHELXL .
  • Metabolic Stability : The thiophene ring may increase susceptibility to oxidative metabolism compared to phenyl or thiazole groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide?

  • The synthesis typically involves multi-step reactions, including cyclization of benzoxazepine precursors followed by coupling with thiophene-acetamide derivatives. Key steps require solvents like dichloromethane or ethanol, with bases such as triethylamine to catalyze amide bond formation .
  • Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography. Final products should be characterized by NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Essential for confirming stereochemistry and connectivity, particularly for the benzoxazepine and thiophene moieties .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for detecting impurities in multi-step syntheses .
  • High-Performance Liquid Chromatography (HPLC) : Used for purity assessment (>95% purity is typical for pharmacological studies) .

Q. What solubility properties make this compound suitable for in vitro assays?

  • The compound is sparingly soluble in water but dissolves well in organic solvents (e.g., DMSO, ethanol). Pre-formulation studies recommend stock solutions in DMSO (10–20 mM) for cellular assays, with dilution in aqueous buffers to avoid precipitation .

Q. How should researchers design initial biological activity screens?

  • Prioritize target-based assays (e.g., enzyme inhibition) followed by cell viability assays. For example, suggests potential vasopressin V2 receptor antagonism, which can be tested via cAMP modulation in HEK293 cells expressing V2 receptors .
  • Control Strategy : Include reference compounds (e.g., tolvaptan for V2 antagonism) and validate assays with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can reaction yields be optimized for the benzoxazepine core synthesis?

  • Critical Factors :

  • Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
  • Catalyst Screening : Test alternative bases (e.g., DBU) or microwave-assisted synthesis to reduce reaction time .
  • Solvent Polarity : Use dichloromethane for cyclization and switch to ethanol for amide coupling to balance solubility and reactivity .
    • Troubleshooting Low Yields : Analyze intermediates via LC-MS to identify unreacted starting materials or byproducts .

Q. What strategies resolve contradictions in pharmacological data (e.g., varying receptor affinity across studies)?

  • Data Validation :

  • Replicate assays under standardized conditions (e.g., pH, temperature, cell line).
  • Use orthogonal techniques (e.g., radioligand binding vs. functional assays) to confirm target engagement .
    • Structural Confounds : Check for batch-to-batch variability in stereochemistry or impurities via chiral HPLC or X-ray crystallography .

Q. How to elucidate structure-activity relationships (SAR) for the thiophene-acetamide moiety?

  • SAR Workflow :

Synthesize analogs with modified thiophene substituents (e.g., 3-thienyl vs. 2-thienyl).

Test analogs in parallel assays (e.g., receptor binding, metabolic stability).

  • Key Finding : highlights that 2-thiophenyl groups enhance lipophilicity and membrane permeability compared to phenyl analogs .

Q. What advanced pharmacological models are suitable for evaluating therapeutic potential?

  • In Vivo Models : Use rodent models of water balance disorders (e.g., nephrogenic diabetes insipidus) to assess V2 receptor antagonism efficacy .
  • Mechanistic Studies : Employ molecular docking simulations to map interactions between the acetamide group and V2 receptor residues (e.g., Gln137, Asp85) .

Q. How to address stability issues in long-term storage?

  • Degradation Pathways : Hydrolysis of the oxazepine ring or oxidation of the thiophene moiety may occur.
  • Mitigation Strategies :

  • Store lyophilized powder at -80°C under inert gas (argon).
  • Add antioxidants (e.g., BHT) to DMSO stock solutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.